molecular formula C40H62N12O9 B1532146 Alamandine CAS No. 1176306-10-7

Alamandine

Cat. No. B1532146
CAS RN: 1176306-10-7
M. Wt: 855 g/mol
InChI Key: QVMYBFKDLPBYSO-GIGALADGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alamandine is a peptide of the Renin Angiotensin System (RAS), either generated from Angiotensin A via the Angiotensin Converting Enzyme 2 (ACE2), or directly from Ang-(1–7) . It is a vasoactive peptide with similar protective actions as Ang- (1–7) that acts through the MrgD .


Synthesis Analysis

This compound glycoside analogs have been synthesized as new drug candidates to antagonize the MrgD receptor for pain relief . Two series of putatively brain-penetrant this compound glycosides have been prepared for screening against the MrgD receptor .


Molecular Structure Analysis

This compound is a silicate mineral with the chemical formula Fe3Al2 (SiO4)3, meaning it consists of iron (Fe), aluminum (Al), silicon (Si), and oxygen (O) atoms arranged in a specific crystal structure .


Chemical Reactions Analysis

This compound undergoes reductive decomposition at temperatures above 1000°C . The decomposition mechanism observed is: almandine + hydrogen → α-Fe + cristobalite + hercynite + water .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 855.00 and a molecular formula of C40H62N12O9 .

Scientific Research Applications

Cardiovascular Protection

Alamandine has been shown to protect against myocardial ischemia-reperfusion injury in rat models. Studies indicate that it activates C-Jun N-terminal kinase (JNK) and inhibits the NF-κB signaling pathway, reducing inflammation and improving cardiac function (Song, Feng, & Yang, 2019). This compound also attenuates sepsis-associated cardiac dysfunction by inhibiting MAPK signaling pathways, improving cardiac contractility, and reducing inflammation, autophagy, and apoptosis (Li et al., 2018).

Renal-Angiotensin System Role

This compound is a part of the renin-angiotensin system's protective arm. It acts as an endogenous ligand of the G protein-coupled receptor MrgD and has been observed to induce vasodilation. This makes it a potential target for protecting the kidney and heart, especially in conditions like hypertension (Schleifenbaum, 2019).

Cancer Treatment Potential

Mesoporous silica nanoparticles loaded with this compound have shown promise in cancer treatment. The cytotoxicity of these nanoparticles has been evaluated on murine breast cancer and human pulmonary cancer cells, suggesting a new perspective for using this compound-MSNs as a novel nanomedicine for future applications in cancer treatment (Leao et al., 2021).

Neurological and Behavioral Effects

This compound may have neurological and behavioral implications. It has been found to induce an antidepressant-like effect in transgenic rats with low brain angiotensinogen, highlighting its potential relevance in neuropsychiatric diseases treatment (Almeida-Santos et al., 2020).

Hypertension and Cardiac Remodeling

In a rat model of renovascular hypertension, prolonged infusion of this compound showed significant effects on blood pressure, cardiac indices, and cardiac ACE2 expression. This compound decreased systolic and diastolic blood pressure and improved cardiac performance, indicating its potential for treating hypertension (Hekmat et al., 2019).

Mechanism of Action

Target of Action

Alamandine, a member of the renin-angiotensin system (RAS), primarily targets the Mas-related G protein-coupled receptor member D (MrgD) . This receptor, predominantly studied in a neuronal context, has shown hitherto unknown effects when expressed in non-neuronal tissue . The activation of MrgD by this compound results in various biological effects, most notably vasodilation .

Mode of Action

This compound interacts with its primary target, the MrgD receptor, to induce a range of effects. It has been shown to produce endothelium-dependent vasorelaxation, which is blocked by D-Pro7-Ang-(1-7), an MrgD receptor antagonist . This compound also activates cAMP formation in endothelial and mesangial cells transfected with MrgD .

Biochemical Pathways

This compound is a part of the non-classical renin-angiotensin system (RAS), a complex system composed of a cascade of enzymes, peptides, and receptors . This compound is generated by the catalysis of Angiotensin A (Ang A) via angiotensin-converting enzyme 2 (ACE2) or directly from Angiotensin-(1–7) . The balance between the ACE/Ang II/AT1R and the ACE2/Ang 1–7/Mas receptor pathways can significantly impact the development of various conditions .

Pharmacokinetics

It is known that this compound circulates in the human and rodent blood . Its plasma concentration is increased in pediatric nephropathic patients .

Result of Action

This compound has shown similar vascular effects to Angiotensin-(1–7), namely, endothelium-dependent vasorelaxation mediated by nitric oxide and hypotensive effects in experimental hypertension . It has also been associated with a significant reduction in cardiac output . This compound and MrgD are promising novel drug targets to protect the kidney and heart through anti-hypertensive actions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression of the MrgD receptor in different tissues can result in different effects mediated by MrgD . Furthermore, the balance between different pathways in the RAS can impact the effectiveness of this compound . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Safety and Hazards

Alamandine is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62N12O9/c1-6-22(4)32(37(58)49-29(18-25-19-44-20-46-25)38(59)52-16-8-10-30(52)39(60)61)51-35(56)28(17-24-11-13-26(53)14-12-24)48-36(57)31(21(2)3)50-34(55)27(47-33(54)23(5)41)9-7-15-45-40(42)43/h11-14,19-23,27-32,53H,6-10,15-18,41H2,1-5H3,(H,44,46)(H,47,54)(H,48,57)(H,49,58)(H,50,55)(H,51,56)(H,60,61)(H4,42,43,45)/t22-,23-,27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMYBFKDLPBYSO-GIGALADGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62N12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alamandine
Reactant of Route 2
Reactant of Route 2
Alamandine
Reactant of Route 3
Reactant of Route 3
Alamandine
Reactant of Route 4
Reactant of Route 4
Alamandine
Reactant of Route 5
Reactant of Route 5
Alamandine
Reactant of Route 6
Alamandine

Q & A

Q1: What is the primary target of alamandine?

A1: this compound exerts its biological effects by binding to the Mas-related G-protein-coupled receptor, member D (MrgD). []

Q2: How does this compound binding to MrgD affect nitric oxide (NO) production?

A2: In cardiomyocytes from C57BL/6 mice, this compound treatment increased NO production, which was blocked by the MrgD antagonist D-Pro7-Angiotensin-(1-7). [] This suggests that this compound binding to MrgD activates downstream signaling pathways, ultimately leading to increased NO production.

Q3: What is the role of AMP-activated protein kinase (AMPK) in this compound signaling?

A3: this compound-induced NO production was associated with increased AMPK phosphorylation in cardiomyocytes. [] Inhibiting either NO synthase or AMPK prevented the anti-hypertrophic effects of this compound, indicating that AMPK acts downstream of NO in this pathway. []

Q4: What are the downstream effects of this compound in the heart?

A4: this compound, via MrgD, activates AMPK/NO signaling, leading to various cardioprotective effects, including: [, , , ]

  • Counteracting angiotensin II (Ang II)-induced hypertrophy: this compound prevents the development of cardiac hypertrophy in response to Ang II. [, ]
  • Improving cardiac contractility: In hypertensive rats, this compound enhances cardiomyocyte contractility. []
  • Protecting against reperfusion injury: this compound reduces infarct size, improves post-ischemic left ventricular function, and decreases apoptotic protein expression following ischemia/reperfusion injury. []

Q5: Does this compound affect other organs or systems?

A5: Yes, studies indicate that this compound exerts protective effects beyond the cardiovascular system. For instance, it attenuates hepatic fibrosis by modulating autophagy through NOX4-dependent reactive oxygen species (ROS). [] this compound also demonstrates neuroprotective effects in ischemic stroke models by reducing inflammation, oxidative stress, and neuronal apoptosis. []

Q6: What is the amino acid sequence of this compound?

A6: this compound is a heptapeptide with the following amino acid sequence: Alanine-Arginine-Valine-Tyrosine-Isoleucine-Histidine-Proline. []

Q7: How does the structure of this compound differ from Angiotensin-(1-7)?

A7: this compound differs from Angiotensin-(1-7) by a single amino acid. While Angiotensin-(1-7) has aspartic acid at its N-terminus, this compound has alanine in that position. []

Q8: What is the molecular formula and weight of this compound?

A8: While the provided research papers don't explicitly mention the molecular formula and weight of this compound, these parameters can be easily determined based on its amino acid sequence using standard biochemical tools.

Q9: Is there any information available about the material compatibility and stability of this compound under various conditions?

A9: The provided research primarily focuses on the biological effects of this compound. Information regarding its compatibility with various materials or its stability under different storage conditions (e.g., temperature, pH) is not explicitly addressed. These aspects are crucial for developing stable formulations and ensuring the long-term efficacy of this compound-based therapies.

Q10: Does this compound possess any catalytic properties?

A10: this compound is a peptide hormone and doesn't exhibit inherent catalytic properties. Its biological activity stems from its interaction with the MrgD receptor, triggering downstream signaling cascades.

Q11: How does modifying the structure of this compound affect its activity?

A11: While the provided research doesn't delve into detailed SAR studies, the difference in activity between this compound and Angiotensin-(1-7) highlights the importance of the N-terminal amino acid. [] This suggests that even minor structural modifications can significantly impact this compound's binding affinity for MrgD and its subsequent biological activity. Dedicated SAR studies are crucial for designing this compound analogs with improved potency, selectivity, or pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.